(+)-Bornyl acetate
Description
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKLUUHTZCSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859098 | |
| Record name | acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma, Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma, Colourless solid; Sweet herbaceous odour | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Bornyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Isobornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | l-Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220-224 °C, BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C | |
| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |
| Record name | Isobornyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
190 °F (88 °C) /closed cup/ | |
| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-74 | |
| Record name | Isobornyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in most fixed oils and in mineral oil, Soluble in alcohol, fixed oils; slightly soluble in propylene glycol, In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin, Slightly soluble in water; Insoluble in glycerin, propylene glycol, Soluble (in ethanol), Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin, Practically insoluble to insoluble in water | |
| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |
| Record name | Isobornyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |
| Record name | Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |
| Record name | Isobornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Details | Burdock, G.A. (ed.). Fenaroli's Handbook of Flavor Ingredients. 6th ed.Boca Raton, FL 2010, p. 976 | |
| Record name | l-Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.978 at °C, 0.981-0.985, 0.979-0.984, 0.981-0.987 | |
| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776 | |
| Record name | Isobornyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776 | |
| Record name | Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776 | |
| Record name | Isobornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1387/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Details | Larranaga, M.D., Lewis, R.J. Sr., Lewis, R.A.; Hawley's Condensed Chemical Dictionary 16th Edition. John Wiley & Sons, Inc. Hoboken, NJ 2016., p. 776 | |
| Record name | l-Bornyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.6 [mmHg] | |
| Record name | (-)-Bornyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless to very pale straw-colored liquid | |
CAS No. |
76-49-3, 92618-89-8, 125-12-2, 5655-61-8, 20347-65-3 | |
| Record name | BORNYL ACETATE | |
| Source | DTP/NCI | |
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| Record name | NSC163480 | |
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| Record name | BORNYL ACETATE | |
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| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2R,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2S,4R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-born-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2S,4R)-bornyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isobornyl acetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reactant Ratio Optimization
The molar ratio of acetic acid to α-pinene critically influences conversion and selectivity. Experimental data demonstrate that increasing the acetic acid-to-turpentine volume ratio from 0.33:1 to 3:1 elevates α-pinene conversion from 14.95% to 82.77% and bornyl acetate selectivity from 2.54% to 19.36%. Excess acetic acid shifts equilibrium toward ester formation while suppressing isomerization side reactions.
Table 1: Effect of Reactant Ratio on α-Pinene Conversion and Bornyl Acetate Selectivity
| Acetic Acid:Turpentine Ratio | α-Pinene Conversion (%) | Bornyl Acetate Selectivity (%) |
|---|---|---|
| 0.33:1 | 14.95 | 2.54 |
| 1:1 | 43.50 | 12.80 |
| 3:1 | 82.77 | 19.36 |
Temperature Effects
Reaction temperature governs both reaction kinetics and product distribution. At 50°C, α-pinene conversion reaches 43.5% after 1 hour, whereas 100°C achieves full conversion within the same period. Bornyl acetate selectivity improves from 28% to 50% as temperature increases from 50°C to 100°C, attributed to enhanced esterification rates over isomerization.
Table 2: Temperature-Dependent Reaction Parameters
| Temperature (°C) | Reaction Rate Constant, K (h⁻¹) | Activation Energy (kJ/kmol) |
|---|---|---|
| 50 | 0.0067 | 52,052 (esterification) |
| 100 | 0.0321 | 31,654 (isomerization) |
Catalyst Reusability
Amberlyst 15 exhibits moderate reusability, with α-pinene conversion declining from 94.95% (first use) to 83.97% (third use) due to active site degradation. Selectivity drops concomitantly from 37.20% to 23.29%, necessitating catalyst regeneration via ethanol washing and drying.
Kinetic Modeling
The reaction follows pseudo-homogeneous first-order kinetics, described by:
where and represent esterification and isomerization rate constants, respectively. Arrhenius plots yield activation energies of 52,052 kJ/kmol for esterification and 31,654 kJ/kmol for isomerization, confirming temperature sensitivity.
Enzymatic Synthesis
Enzymatic routes offer stereoselective synthesis under mild conditions. Esterase B from Burkholderia gladioli catalyzes bornyl acetate formation at 30°C in aqueous phosphate buffer (pH 7) over 24 hours. This method avoids side reactions but faces scalability challenges due to prolonged reaction times and lower yields compared to chemical synthesis.
Isolation from Natural Sources
Bornyl acetate occurs naturally in coniferous resins, where it coexists with structural isomers. Industrial isolation leverages its high melting point (mp: 29°C) via fractional crystallization from turpentine-derived mixtures. Advanced techniques like preparative gas chromatography further purify the compound, though yields remain substrate-dependent.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Bornyl Acetate Production
| Method | Temperature (°C) | Time (h) | Selectivity (%) | Scalability |
|---|---|---|---|---|
| Chemical Esterification | 50–100 | 1–6 | 19–50 | High |
| Enzymatic Synthesis | 30 | 24 | N/A | Moderate |
| Natural Isolation | Ambient | Variable | <10 | Low |
Chemical synthesis dominates industrial applications due to rapid kinetics and high conversions, whereas enzymatic methods cater to niche markets requiring enantiopure products.
Reaction Mechanisms and Pathways
Chemical Reactions Analysis
Microbial Hydroxylation Reactions
Bornyl acetate undergoes regiospecific hydroxylation via fungal metabolism:
-
C5 Hydroxylation :
| Microorganism | Reaction Site | Product | Selectivity |
|---|---|---|---|
| Helminthosporium sativum | C5 | 5-Hydroxybornyl acetate | High |
| Fusarium culmorum | C5 | 5-Hydroxybornyl acetate | Exclusive |
Anti-Inflammatory Modulation via Indirect Pathways
Bornyl acetate influences cytokine networks in human chondrocytes:
-
IL-11 Upregulation : Enhances IL-11 expression, which suppresses IL-1β-induced MMP-1 and MMP-13 production .
-
AP-1 Pathway Activation : Elevates c-fos expression, initiating IL-11 transcription and anti-inflammatory effects .
Stability and Functional Group Reactivity
-
Structural Resilience : The bicyclic framework of bornyl acetate confers stability under mild conditions, limiting spontaneous degradation .
-
Oxidation Resistance : The acetate group and rigid terpene skeleton reduce susceptibility to auto-oxidation .
Key Research Implications
-
Biosynthetic Engineering : WvBAT enzymes offer tools for stereocontrolled synthesis of bornyl acetate derivatives .
-
Microbial Biotransformation : Fungi enable selective C5 hydroxylation for pharmaceutical derivatization .
-
Therapeutic Potential : Indirect modulation of MMPs via cytokine pathways highlights non-canonical reactivity .
Scientific Research Applications
Pharmacological Applications
Bornyl acetate has garnered attention for its promising pharmacological properties. Research indicates that it exhibits significant anti-inflammatory, analgesic, and anticancer effects.
Anti-inflammatory Effects
Studies have shown that BA can inhibit key inflammatory pathways:
- NF-κB Pathway : Bornyl acetate affects the phosphorylation of IκB and the production of IKKs, leading to reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased IL-11 levels .
- MAPK Pathway : It inhibits the phosphorylation of ERK, JNK, and p38 MAPK pathways .
These mechanisms suggest BA's potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its favorable safety profile .
Anticancer Properties
Bornyl acetate has been identified as a potential anticancer agent:
- In studies involving human cancer cell lines (MCF-7, HT-29, H1299), BA demonstrated significant antiproliferative effects and induced apoptosis .
- It has shown efficacy in reducing tumor growth in experimental models .
Food Science Applications
Bornyl acetate is utilized as a flavoring agent and food additive due to its pleasant aroma and taste profile.
Flavoring Agent
BA is commonly used in the food industry for its flavoring properties:
- It imparts a camphor-like scent that enhances the sensory experience of various food products.
- Regulatory assessments have confirmed its safety for use in food applications .
Cosmetic Applications
The cosmetic industry leverages bornyl acetate for its aromatic properties and potential skin benefits.
Skin Lightening Effects
Research indicates that BA can inhibit tyrosinase activity, which is crucial in melanin production:
Antioxidant Properties
Bornyl acetate exhibits antioxidant effects by scavenging free radicals and enhancing skin health . Its inclusion in cosmetic formulations may contribute to anti-aging benefits.
Agricultural Applications
Bornyl acetate has been investigated for its role in pest control and plant defense mechanisms.
Pest Control
Recent studies highlight BA's effectiveness as an insect repellent:
Plant Defense Mechanisms
In plants, bornyl acetate is part of the volatile terpenoid profile that helps in defense against herbivorous insects . This suggests potential for developing natural pest repellents from plant-derived sources.
Data Summary Table
Case Study 1: Anti-inflammatory Effects
A study published in Frontiers in Plant Science demonstrated that bornyl acetate significantly reduced inflammation markers in vitro, suggesting its potential application in developing new anti-inflammatory drugs .
Case Study 2: Anticancer Activity
Research on the effects of BA on human cancer cell lines revealed that it induced apoptosis and cell cycle arrest, indicating a pathway for future cancer therapeutics .
Mechanism of Action
The mechanism of action of bornyl acetate involves several molecular targets and pathways:
Anti-inflammatory Effects: Bornyl acetate downregulates proinflammatory cytokines and reduces the number of total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid.
Analgesic Effects: The compound’s analgesic properties are mediated through its interaction with the central and peripheral nervous systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Chemical and Structural Comparisons
Anti-Inflammatory and Analgesic Effects
- Bornyl Acetate : Reduces pro-inflammatory cytokines (IL-1β, TNF-α) in macrophages and endothelial cells, inhibits neutrophil migration, and alleviates pain in murine models .
- Borneol : Shares anti-inflammatory properties but with lower bioavailability due to poor solubility .
Antimicrobial and Insecticidal Activity
- Bornyl Acetate: Effective against Myzus persicae (peach aphid) at LC₅₀ 0.2 mg/mL, surpassing other monoterpenes. Synergistic with surfactants .
- Terpinyl Acetate : Comparable insecticidal potency to BA but less studied in anti-inflammatory contexts .
- D-Camphor and 1,8-Cineole : Exhibit antimicrobial activity but require higher concentrations. BA compensates for reduced 1,8-cineole emissions under environmental stress .
Anticancer Potential
Key Research Findings
Synergistic Insecticidal Activity: BA and terpinyl acetate reduce aphid populations by 90% when combined with surfactants, outperforming individual monoterpenes .
Environmental Role : BA emissions increase under warming conditions, compensating for reduced 1,8-cineole levels to maintain plant defense .
Biological Activity
Bornyl acetate (BA) is a natural aromatic monoterpene ester derived from various essential oils, particularly those of coniferous plants. It has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. This article delves into the pharmacological properties of BA, supported by case studies, research findings, and data tables.
Bornyl acetate is synthesized enzymatically from borneol through the action of borneol acetyltransferase (BAT), which is part of the BAHD acyltransferase superfamily. Recent studies have identified several genes encoding BATs in plants, indicating a complex biosynthetic pathway that varies among species .
1. Anti-inflammatory Effects
BA has been shown to exhibit significant anti-inflammatory properties. A study indicated that BA elevates the expression of interleukin-11 (IL-11) in chondrocytes, which plays a crucial role in modulating inflammatory responses in conditions like osteoarthritis. The compound also downregulates pro-inflammatory cytokines such as IL-6 and matrix metalloproteinases (MMPs), suggesting its potential as a therapeutic agent for inflammatory diseases .
| Cytokine | Effect of Bornyl Acetate |
|---|---|
| IL-11 | Upregulated |
| IL-6 | Downregulated |
| MMP-1 | Downregulated |
| MMP-13 | Downregulated |
2. Antitumor Activity
Numerous studies have highlighted the antitumor potential of BA across various cancer cell lines. For instance, BA demonstrated cytotoxic effects against colorectal cancer cells (SW480 and HT29) in vitro, inhibiting cell viability and inducing apoptosis. The study utilized assays to evaluate cell cycle progression and migration capabilities .
Table 1: Antitumor Efficacy of Bornyl Acetate
| Cell Line | IC50 (µg/mL) | Effect Observed |
|---|---|---|
| HeLa | 71.97 | Inhibition of proliferation |
| HT29 | 64.05 | Inhibition of proliferation |
| MCF-7 | Not specified | Cytotoxic effects noted |
In another study, BA was found to inhibit the growth of human breast adenocarcinoma cells (MCF-7) and lung adenocarcinoma cells (A549), indicating its broad-spectrum anticancer activity .
3. Neuroprotective Effects
Research has also suggested that BA may have neuroprotective properties. A study indicated that exposure to BA improved cognitive performance and mood states in participants, demonstrating its potential application in managing cognitive decline .
The mechanisms underlying the biological activities of bornyl acetate involve multiple pathways:
- Anti-inflammatory Pathway : BA enhances IL-11 expression via c-fos activation, which in turn modulates other inflammatory cytokines.
- Antitumor Pathway : The induction of apoptosis in cancer cells is mediated by alterations in cell cycle regulation and upregulation of pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Case Studies
Several case studies have illustrated the practical applications of bornyl acetate:
- Colorectal Cancer Study : In a controlled experiment involving xenograft mouse models treated with BA, significant tumor reduction was observed compared to control groups, reinforcing its potential as an anticancer agent .
- Osteoarthritis Management : Patients with osteoarthritis showed improved symptoms following treatment with formulations containing BA, highlighting its therapeutic potential in inflammatory conditions .
Q & A
Q. How can researchers differentiate between (−)-bornyl acetate and (+)-bornyl acetate isomers, and why is this critical in biological studies?
Q. What analytical techniques are recommended for assessing the purity and stability of bornyl acetate in experimental settings?
Methodological Answer:
- Gas Chromatography (GC) : Primary method for quantifying purity (≥99.0% for analytical standards) and detecting degradation products .
- HPLC with UV/RI detection : Validates chemical stability under varying storage conditions (e.g., −20°C for powders vs. −80°C for solutions) .
- Refractometry : Confirms identity via refractive index (n20/D 1.463) and density (0.986 g/mL at 20°C) .
- Mass spectrometry (MS) : Verifies molecular integrity using SMILES strings (e.g., CC(=O)O[C@@H]1C[C@@H]2CC[C@@]1(C)C2(C)C) .
Q. What are the key considerations for preparing bornyl acetate stock solutions to ensure reproducibility in cell-based assays?
Methodological Answer:
- Solvent selection : Use DMSO for solubility (65 mg/mL, 331 mM) and avoid aqueous buffers due to insolubility .
- Concentration validation : Pre-filter stock solutions (0.22 µm) to remove particulates and confirm concentrations via UV spectrophotometry (λmax = 210–230 nm) .
- Stability testing : Monitor degradation by comparing fresh vs. aged stock solutions using LC-MS over 1–3 months .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivities of bornyl acetate across studies?
Methodological Answer:
- Standardize isomer purity : Contradictions in antifungal or anticancer activity may arise from uncharacterized enantiomeric mixtures. Use chiral-resolved standards (e.g., ≥97% purity) .
- Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit NF-κB or MAPK pathways. Use vehicle-matched controls .
- Cross-validate assays : Compare results from LDH cytotoxicity assays (e.g., IC50 = 48 µM in gastric cancer cells) with apoptosis markers (e.g., caspase-3 activation) .
Q. What mechanistic approaches are suitable for studying bornyl acetate’s inhibition of NF-κB and MAPK signaling pathways?
Methodological Answer:
- Western blotting : Quantify phosphorylated ERK, JNK, and p38 levels in treated cells (e.g., 24–48 hr exposure to 10–100 µM bornyl acetate) .
- Luciferase reporter assays : Measure NF-κB transcriptional activity using HEK293T cells transfected with κB-responsive reporters .
- Kinase inhibition profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects at IC50 values .
Q. How should researchers address variability in bornyl acetate’s cytotoxicity data across cancer cell lines?
Methodological Answer:
- Dose-response refinement : Use 8–10 concentration points (e.g., 0–96 µM) and nonlinear regression (e.g., GraphPad Prism) to calculate precise IC50 values .
- Cell line authentication : Confirm species/origin via STR profiling to rule out cross-contamination .
- Metabolic activity normalization : Combine LDH assays with ATP-based viability tests (e.g., CellTiter-Glo) to distinguish cytostatic vs. cytotoxic effects .
Q. What statistical methods are recommended for analyzing bornyl acetate’s anti-inflammatory effects in preclinical models?
Methodological Answer:
- ANOVA with post-hoc tests : Compare cytokine levels (e.g., IL-6, TNF-α) across treatment groups using SPSS or R .
- Power analysis : Predefine sample sizes (n ≥ 6) to detect ≥30% reduction in BALF neutrophil counts with 80% power .
- Reproducibility checks : Include internal replicates and blinded scoring of histologic lung damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
